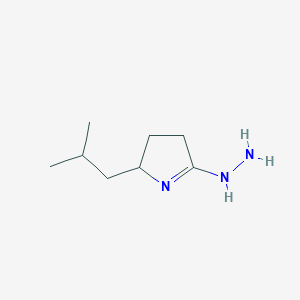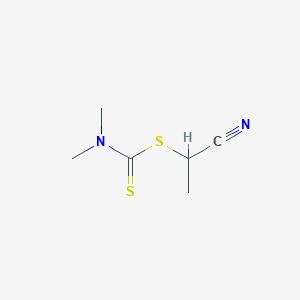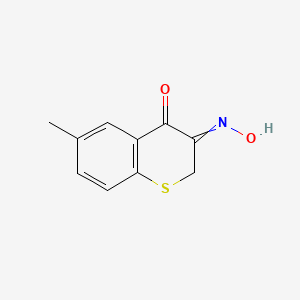
D-Leucyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Leucyl-L-proline: is a dipeptide composed of the amino acids D-leucine and L-proline. Dipeptides like this compound are formed when two amino acids are linked by a single peptide bond. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Leucyl-L-proline can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of D-leucine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated D-leucine is then coupled with L-proline in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: D-Leucyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The proline residue can be oxidized to form hydroxyproline derivatives.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be employed depending on the desired modification.
Major Products:
Hydrolysis: Yields D-leucine and L-proline.
Oxidation: Produces hydroxyproline derivatives.
Substitution: Results in modified dipeptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Leucyl-L-proline is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in protein folding and stability. It can also serve as a model compound for studying peptide interactions and conformations.
Medicine: this compound has potential therapeutic applications due to its antimicrobial properties. It has been shown to exhibit activity against various bacterial and fungal pathogens .
Industry: In the industrial sector, this compound is used in the synthesis of bioactive peptides and as a precursor for the production of peptide-based drugs.
Wirkmechanismus
The mechanism of action of D-Leucyl-L-proline involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain pathogens by disrupting their cell wall synthesis or interfering with essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.
Vergleich Mit ähnlichen Verbindungen
L-Leucyl-L-proline: A dipeptide composed of L-leucine and L-proline, often used in similar applications but with different stereochemistry.
D-Leucyl-D-proline: Another dipeptide with both amino acids in the D-configuration, which may exhibit different biological activities.
Uniqueness: D-Leucyl-L-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both D- and L-amino acids in the dipeptide can result in distinct conformational properties and functional capabilities compared to other dipeptides .
Eigenschaften
CAS-Nummer |
61430-13-5 |
|---|---|
Molekularformel |
C11H20N2O3 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1 |
InChI-Schlüssel |
VTJUNIYRYIAIHF-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)

![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)

![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)


![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)

![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
